molecular formula C11H10F2O2 B8160022 6-(2,2-Difluoroethoxy)-2,3-dihydro-1H-inden-1-one

6-(2,2-Difluoroethoxy)-2,3-dihydro-1H-inden-1-one

Cat. No.: B8160022
M. Wt: 212.19 g/mol
InChI Key: DNATUJQVFBKMOU-UHFFFAOYSA-N
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Description

6-(2,2-Difluoroethoxy)-2,3-dihydro-1H-inden-1-one is an organic compound that features a difluoroethoxy group attached to an indanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-Difluoroethoxy)-2,3-dihydro-1H-inden-1-one typically involves the reaction of 2,2-difluoroethanol with an appropriate indanone precursor. One common method includes the use of a base such as sodium hydride to deprotonate the 2,2-difluoroethanol, followed by nucleophilic substitution on the indanone precursor . The reaction is usually carried out in an organic solvent like tetrahydrofuran under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2,2-Difluoroethoxy)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2,2-Difluoroethoxy)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2,2-Difluoroethoxy)-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes or receptors. The difluoroethoxy group can enhance the compound’s binding affinity and specificity. The exact pathways depend on the specific application and target, but generally involve modulation of biochemical processes through binding to active sites or altering enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,2-Difluoroethoxy)-2,3-dihydro-1H-inden-1-one is unique due to its indanone core, which imparts distinct chemical and physical properties

Properties

IUPAC Name

6-(2,2-difluoroethoxy)-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2/c12-11(13)6-15-8-3-1-7-2-4-10(14)9(7)5-8/h1,3,5,11H,2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNATUJQVFBKMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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